trans-2-Hexen-1-Ol
trans-2-Hexen-1-Ol
trans-2-Hexen-1-ol is one of the key volatile constituents of green leaf volatiles(GLV) that can act as an attractant to various insects. It occurs naturally in apricots and kiwi fruit.
trans-2-Hexen-1-ol undergoes allylic epoxidation to yield (2R,3R)-(+)-3-propyloxiranemethanol in high pressure carbon dioxide.
2-hexen-1-ol is a primary allylic alcohol that is 2-hexene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is an alkenyl alcohol and a primary allylic alcohol.
, also known as 2-hexenol or 2-hexenyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a fresh, fruity, and green tasting compound that can be found in a number of food items such as pomes, dill, wild celery, and tea. This makes a potential biomarker for the consumption of these food products.
trans-2-Hexen-1-ol undergoes allylic epoxidation to yield (2R,3R)-(+)-3-propyloxiranemethanol in high pressure carbon dioxide.
2-hexen-1-ol is a primary allylic alcohol that is 2-hexene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is an alkenyl alcohol and a primary allylic alcohol.
, also known as 2-hexenol or 2-hexenyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a fresh, fruity, and green tasting compound that can be found in a number of food items such as pomes, dill, wild celery, and tea. This makes a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
928-95-0
VCID:
VC21118902
InChI:
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
SMILES:
CCCC=CCO
Molecular Formula:
C6H12O
Molecular Weight:
100.16 g/mol
trans-2-Hexen-1-Ol
CAS No.: 928-95-0
Cat. No.: VC21118902
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | trans-2-Hexen-1-ol is one of the key volatile constituents of green leaf volatiles(GLV) that can act as an attractant to various insects. It occurs naturally in apricots and kiwi fruit. trans-2-Hexen-1-ol undergoes allylic epoxidation to yield (2R,3R)-(+)-3-propyloxiranemethanol in high pressure carbon dioxide. 2-hexen-1-ol is a primary allylic alcohol that is 2-hexene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is an alkenyl alcohol and a primary allylic alcohol. , also known as 2-hexenol or 2-hexenyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a fresh, fruity, and green tasting compound that can be found in a number of food items such as pomes, dill, wild celery, and tea. This makes a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 928-95-0 |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | (E)-hex-2-en-1-ol |
| Standard InChI | InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ |
| Standard InChI Key | ZCHHRLHTBGRGOT-SNAWJCMRSA-N |
| Isomeric SMILES | CCC/C=C/CO |
| SMILES | CCCC=CCO |
| Canonical SMILES | CCCC=CCO |
| Boiling Point | 157.0 °C |
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